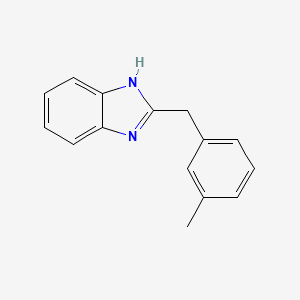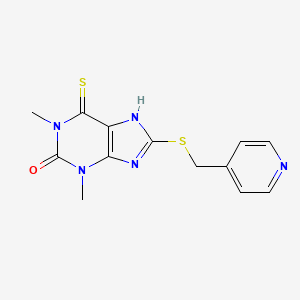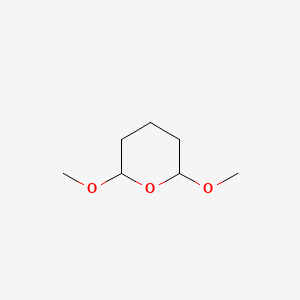
2,6-Dimethoxytetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxytetrahydropyran is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.1843 g/mol It is a derivative of tetrahydropyran, featuring methoxy groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxytetrahydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the oxy-Michael cyclization of α,β-unsaturated carbonyl compounds . This reaction can be catalyzed by trifluoroacetic acid to yield the 2,6-cis isomer or by TBAF (tetra-n-butylammonium fluoride) to yield the 2,6-trans isomer .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, ensuring higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,6-Dimethoxytetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2,6-Dimethoxytetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethoxytetrahydropyran involves its interaction with various molecular targets and pathways. For instance, in the oxy-Michael cyclization, the compound undergoes a stereodivergent reaction mediated by specific catalysts, leading to the formation of either 2,6-cis or 2,6-trans isomers . The presence of functional groups such as hydroxyl or methoxy groups can influence the reaction pathway and the resulting products.
類似化合物との比較
2,6-Dihydroxytetrahydropyran: Similar in structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethoxypyridine: A related compound with a pyridine ring instead of a tetrahydropyran ring.
Uniqueness: 2,6-Dimethoxytetrahydropyran is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo stereodivergent reactions and form distinct isomers under different conditions sets it apart from other similar compounds .
特性
CAS番号 |
6581-57-3 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
2,6-dimethoxyoxane |
InChI |
InChI=1S/C7H14O3/c1-8-6-4-3-5-7(9-2)10-6/h6-7H,3-5H2,1-2H3 |
InChIキー |
DNLONCVMTWHJOV-UHFFFAOYSA-N |
正規SMILES |
COC1CCCC(O1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
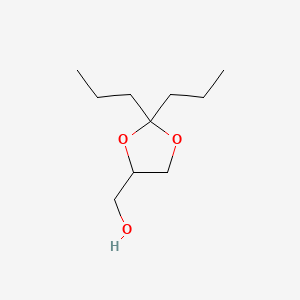
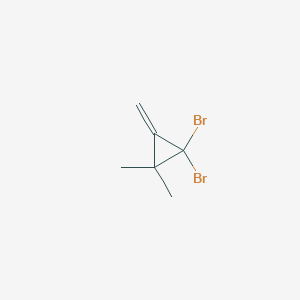
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
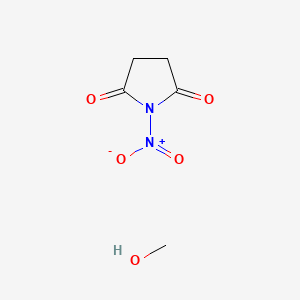

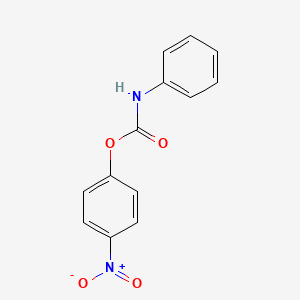

![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
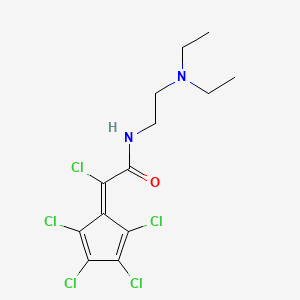
![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
